2-(2,4-Difluorophenyl)-3-methyloxirane
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Overview
Description
2-(2,4-Difluorophenyl)-3-methyloxirane is an organic compound characterized by the presence of a difluorophenyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-3-methyloxirane typically involves the reaction of 2,4-difluorophenyl derivatives with epoxide precursors under controlled conditions. One common method involves the use of 2,4-difluorophenylthiourea as a starting material, which undergoes cyclization to form the oxirane ring . The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-3-methyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(2,4-Difluorophenyl)-3-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-3-methyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds and subsequent modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar in structure but contains a pyridine ring instead of an oxirane ring.
2,4-Difluorophenylthiourea: Contains a thiourea group instead of an oxirane ring.
2-(2,4-Difluorophenyl)salicylic acid: Contains a carboxylic acid group and a hydroxyl group instead of an oxirane ring.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry .
Properties
CAS No. |
135133-21-0 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-3-methyloxirane |
InChI |
InChI=1S/C9H8F2O/c1-5-9(12-5)7-3-2-6(10)4-8(7)11/h2-5,9H,1H3 |
InChI Key |
BIXARCDUUPFXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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